

# Application Notes and Protocols for Studying AST5902 Trimesylate Efficacy in Animal Models

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## Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B8143721

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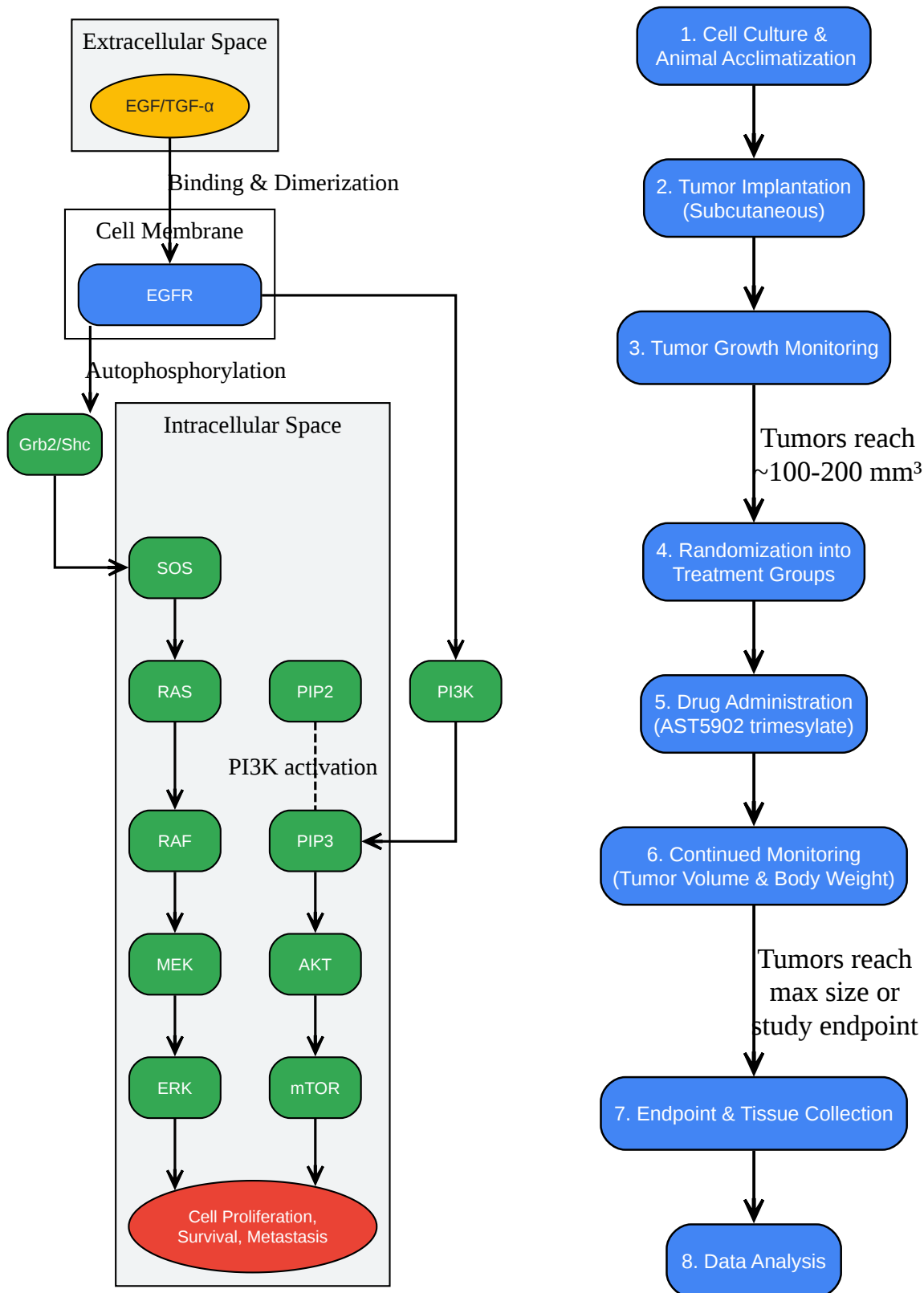
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AST5902 trimesylate** is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This class of inhibitors is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical and clinical studies have demonstrated the potent anti-tumor activity of Alflutinib and its metabolite, AST5902.[1][3] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of **AST5902 trimesylate**.

## Mechanism of Action: EGFR Signaling Pathway

**AST5902 trimesylate** exerts its anti-neoplastic activity by inhibiting the tyrosine kinase activity of mutant EGFR. This blocks the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. The two primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.



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## References

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